molecular formula C30H23N3O3S2 B2398776 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-benzoylbenzamide CAS No. 864859-46-1

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-benzoylbenzamide

Cat. No. B2398776
CAS RN: 864859-46-1
M. Wt: 537.65
InChI Key: UHPDKBUKUZSSOX-UHFFFAOYSA-N
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Description

“N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-benzoylbenzamide” is a compound that belongs to the benzothiazole class . Benzothiazole derivatives have been found to exhibit potent activity against M. tuberculosis .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives were determined by their C, H, and N analysis .

Scientific Research Applications

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit potent activity againstMycobacterium tuberculosis . Therefore, it is plausible that this compound may also target similar biochemical pathways or enzymes in this bacterium.

Mode of Action

The exact mode of action of this compound is currently unknown. tuberculosis

Biochemical Pathways

DprE1 , a key enzyme involved in the cell wall biosynthesis of M. tuberculosis . This inhibition disrupts the normal functioning of the bacterium, leading to its eventual death.

Result of Action

tuberculosis cells, thereby helping to control the spread of tuberculosis .

properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-benzoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23N3O3S2/c1-18(34)33-16-15-22-25(17-33)38-30(26(22)29-31-23-9-5-6-10-24(23)37-29)32-28(36)21-13-11-20(12-14-21)27(35)19-7-3-2-4-8-19/h2-14H,15-17H2,1H3,(H,32,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPDKBUKUZSSOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)C(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-benzoylbenzamide

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